molecular formula C11H17N3O B8285651 2-(6-Amino-pyridin-2-yl)-N,N-diethyl-acetamide

2-(6-Amino-pyridin-2-yl)-N,N-diethyl-acetamide

Cat. No. B8285651
M. Wt: 207.27 g/mol
InChI Key: MJWMSZBKGSWKPC-UHFFFAOYSA-N
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Patent
US07482341B2

Procedure details

(6-Diethylcarbamoylmethyl-pyridin-2-yl)-carbamic acid tert-butyl ester (0.2 g) in CH2Cl2 (10 mL) was treated at RT with trifluoro-acetic acid (0.5 mL) and the solution was stirred for 1.5 h until the reaction was complete according to the analysis. The mixture was allowed to warm to 10° C. and partitioned between aqueous diluted KHCO3 and AcOEt, the layers were separated, the organic layer dried over Na2SO4, filtered, evaporated to give 2-(6-amino-pyridin-2-yl)-N,N-diethyl-acetamide (148 mg) as a light yellow solid that was directly used in the next step.
Name
(6-Diethylcarbamoylmethyl-pyridin-2-yl)-carbamic acid tert-butyl ester
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH2:14][C:15](=[O:21])[N:16]([CH2:19][CH3:20])[CH2:17][CH3:18])[N:9]=1)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:7][C:8]1[N:9]=[C:10]([CH2:14][C:15]([N:16]([CH2:17][CH3:18])[CH2:19][CH3:20])=[O:21])[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
(6-Diethylcarbamoylmethyl-pyridin-2-yl)-carbamic acid tert-butyl ester
Quantity
0.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC(=CC=C1)CC(N(CC)CC)=O)=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 1.5 h until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between aqueous diluted KHCO3 and AcOEt
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=CC=CC(=N1)CC(=O)N(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 148 mg
YIELD: CALCULATEDPERCENTYIELD 109.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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